1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted at three critical positions:
- Position 1: Cyclopentyl group (sterically bulky, lipophilic).
- Position 6: Methyl group (electron-donating, modest steric influence).
- N-Substituent (Carboxamide): 4-Methoxybenzyl (electron-rich due to methoxy, enhances solubility via polar interactions).
Its molecular formula is C24H26N4O2 (molecular weight: 402.5 g/mol).
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-cyclopentyl-N-[(4-methoxyphenyl)methyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H24N4O2/c1-14-11-18(21(26)22-12-15-7-9-17(27-2)10-8-15)19-13-23-25(20(19)24-14)16-5-3-4-6-16/h7-11,13,16H,3-6,12H2,1-2H3,(H,22,26) |
InChI Key |
NPJHIYHQFXOUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopentyl Group: This step often involves a nucleophilic substitution reaction where a cyclopentyl halide reacts with the pyrazolo[3,4-b]pyridine core.
Attachment of the Methoxybenzyl Group: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.
Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that modifications to the pyrazolo ring can enhance anticancer potency by targeting specific signaling pathways involved in tumor growth and proliferation .
- Anti-inflammatory Effects : Compounds similar to 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide have demonstrated the ability to inhibit inflammatory mediators. This suggests potential applications in treating chronic inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that pyrazolo compounds can protect neuronal cells from damage due to oxidative stress and neuroinflammation. This property may be beneficial in developing treatments for neurodegenerative disorders such as Alzheimer's disease .
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Antitumor Activity :
- Research on Anti-inflammatory Properties :
- Neuroprotective Study :
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications Across Key Positions
The table below highlights structural differences among pyrazolo[3,4-b]pyridine derivatives:
Key Observations:
- Position 1 : Cyclopentyl in the target compound provides greater steric bulk compared to propyl or aromatic groups (e.g., phenyl, fluorophenyl) . This may reduce metabolic degradation but limit membrane permeability.
- Position 6 : Methyl is conserved in the target and two analogs, suggesting its role in stabilizing the core structure .
- N-Substituent : The 4-methoxybenzyl group in the target enhances polarity and hydrogen-bonding capacity compared to piperazinyl or ester groups.
Physicochemical and Functional Properties
Hydrogen Bonding and Crystallization
Pharmacological Implications (Inferred from Structural Trends)
- Lipophilicity : The cyclopentyl and methoxybenzyl groups in the target may balance lipophilicity for blood-brain barrier penetration, whereas piperazinyl analogs favor aqueous solubility.
- Bioactivity : Electron-donating groups (e.g., methoxy) in the target could enhance binding to receptors requiring polar interactions, contrasting with electron-withdrawing substituents like chloro .
Biological Activity
1-Cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS Number: 1324058-62-9) is a heterocyclic compound belonging to the pyrazolopyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent against various diseases, including cancer.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 364.4 g/mol. Its structural features include a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Common Name | 1-Cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
| CAS Number | 1324058-62-9 |
| Molecular Formula | C21H24N4O2 |
| Molecular Weight | 364.4 g/mol |
Recent studies have highlighted the interaction of pyrazolo[3,4-b]pyridines with tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. Continuous activation of TRKs is associated with various cancers. The compound's structure allows it to act as an inhibitor of TRK signaling pathways, thereby potentially reducing tumor growth.
In Vitro Studies
In vitro evaluations have demonstrated that 1-cyclopentyl-N-(4-methoxybenzyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide exhibits significant inhibitory effects on cancer cell lines. For instance, one study reported an IC50 value of 56 nM against TRKA and 0.304 μM against the Km-12 cell line, indicating potent antitumor activity . Furthermore, selectivity was noted for the MCF-7 breast cancer cell line and human umbilical vein endothelial cells (HUVEC), suggesting its potential for targeted therapy.
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that this compound possesses good plasma stability and a favorable profile with minimal inhibition of cytochrome P450 isoforms, particularly CYP2C9. This suggests a lower risk of drug-drug interactions, which is crucial for compounds intended for therapeutic use .
Case Studies
Several case studies have explored the therapeutic potential of pyrazolo[3,4-b]pyridines:
- Case Study on TRK Inhibition : A study involving a series of pyrazolo[3,4-b]pyridine derivatives found that specific modifications to the side chains significantly enhanced TRK inhibition and selectivity towards cancer cell lines .
- Toxicity Assessment : Another investigation assessed the toxicity profile of related compounds in vivo, revealing acceptable safety margins at high doses (up to 800 mg/kg) without significant adverse effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
